4-Methylmethamphetamine, (R)-
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Overview
Description
4-Methylmethamphetamine, ®- is a stimulant and anorectic drug belonging to the phenethylamine and amphetamine chemical classes. It is known for its potent effects on the central nervous system, primarily acting as a serotonin, norepinephrine, and dopamine releasing agent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylmethamphetamine, ®- typically involves the reduction of ®-ephedrine or ®-pseudoephedrine. The process includes several steps:
Extraction of ®-ephedrine or ®-pseudoephedrine: This involves the use of organic solvents to isolate the pure isomer.
Industrial Production Methods: Industrial production of 4-Methylmethamphetamine, ®- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Methylmethamphetamine, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of secondary amines.
Substitution: Halogenated derivatives of 4-Methylmethamphetamine, ®-.
Scientific Research Applications
Mechanism of Action
4-Methylmethamphetamine, ®- exerts its effects by acting as a potent and balanced releasing agent for serotonin, norepinephrine, and dopamine. It binds to the respective transporters and promotes the release of these neurotransmitters into the synaptic cleft . This leads to increased neurotransmitter levels, resulting in enhanced stimulation of the central nervous system. The compound’s effects on serotonin release are particularly notable, as it has a higher potency for serotonin release compared to dopamine .
Comparison with Similar Compounds
4-Methylmethamphetamine, ®- is often compared to other similar compounds, such as:
4-Methylamphetamine: Similar in structure but differs in its pharmacological profile and potency.
Methamphetamine: Shares a similar core structure but lacks the methyl group on the aromatic ring, leading to different pharmacological effects.
Mephedrone: A β-ketoamphetamine with similar stimulant effects but different metabolic and neurotoxic profiles.
Uniqueness: 4-Methylmethamphetamine, ®- is unique due to its balanced releasing properties for serotonin, norepinephrine, and dopamine.
Properties
CAS No. |
1379439-44-7 |
---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2R)-N-methyl-1-(4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9-4-6-11(7-5-9)8-10(2)12-3/h4-7,10,12H,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
GAIWFPOJOHUEBL-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C)NC |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)NC |
Origin of Product |
United States |
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